N-((4-(2,5-dimethoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

Description

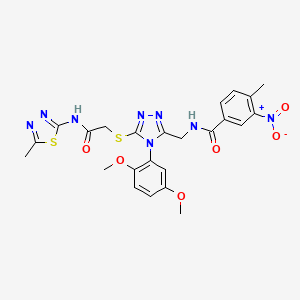

The compound N-((4-(2,5-dimethoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a hybrid heterocyclic molecule integrating a 1,2,4-triazole core with a 1,3,4-thiadiazole moiety. Key structural features include:

- 1,2,4-Triazole ring: Position 4 is substituted with a 2,5-dimethoxyphenyl group, while position 5 contains a thioether-linked 2-oxoethyl chain.

- 1,3,4-Thiadiazole subunit: The 2-oxoethyl chain terminates in a 5-methyl-1,3,4-thiadiazol-2-yl amine group.

- Benzamide substituent: The triazole’s methyl group is further substituted with a 4-methyl-3-nitrobenzamide, introducing electron-withdrawing nitro and methyl groups.

Properties

IUPAC Name |

N-[[4-(2,5-dimethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N8O6S2/c1-13-5-6-15(9-17(13)32(35)36)22(34)25-11-20-28-30-24(39-12-21(33)26-23-29-27-14(2)40-23)31(20)18-10-16(37-3)7-8-19(18)38-4/h5-10H,11-12H2,1-4H3,(H,25,34)(H,26,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHFFOPGMJWMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=NN=C(S4)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4-(2,5-dimethoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide represents a complex structure that integrates multiple pharmacologically relevant moieties. This article focuses on the biological activities associated with this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Thiadiazole ring : Known for its diverse biological activities including antimicrobial and anticancer properties.

- Triazole moiety : Often associated with antifungal and anti-inflammatory effects.

- Dimethoxyphenyl group : This aromatic component may enhance lipophilicity and bioavailability.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Thiadiazole | Antimicrobial, anticancer |

| Triazole | Antifungal, anti-inflammatory |

| Dimethoxyphenyl | Enhances lipophilicity |

| Nitrobenzamide | Potential anti-tumor activity |

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and triazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have been shown to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that a related thiadiazole compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 16 µg/mL against Staphylococcus aureus .

Anticancer Potential

The anticancer activity of compounds similar to this compound has been investigated in various studies. For example, derivatives of 1,3,4-thiadiazoles have shown promising results in inhibiting tumor cell proliferation in vitro. One study reported that a related compound reduced cell viability in breast cancer cell lines by over 50% at concentrations of 10 µM .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes critical for fungal growth or cancer cell proliferation.

- DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate with DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cancer cells leading to apoptosis .

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of thiadiazole derivatives against Hepatitis C virus (HCV). The derivatives were found to inhibit HCV replication by targeting the NS5B polymerase with IC50 values ranging from 0.5 to 2 µM . This suggests that similar mechanisms might apply to the compound .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of triazole compounds. Results indicated a significant reduction in pro-inflammatory cytokines when treated with triazole derivatives in animal models of inflammation . This reinforces the potential for this compound to exhibit similar effects.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains like Escherichia coli . The incorporation of additional functional groups can enhance this activity.

Case Study: Antimicrobial Screening

In a study evaluating various thiadiazole derivatives, certain compounds demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics such as ampicillin and fluconazole. For example:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 11c | 32.6 | B. subtilis |

| 11e | 47.5 | E. coli |

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Thiazole and triazole rings are known for their roles in the development of anticancer drugs due to their ability to interfere with cellular processes and inhibit tumor growth .

Case Study: Anticancer Activity

A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 15 |

| B | HeLa | 20 |

Anticonvulsant Properties

The anticonvulsant activity of compounds containing thiazole rings has been documented in several studies. These compounds have been shown to exhibit significant protective effects in animal models of seizures .

Case Study: Anticonvulsant Efficacy

In a study assessing the anticonvulsant properties of thiazole-bearing analogues:

| Compound | Model Used | ED50 (mg/kg) |

|---|---|---|

| C | MES | 15 |

| D | PTZ | 10 |

Structure-Activity Relationship (SAR)

Understanding the SAR of N-((4-(2,5-dimethoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is crucial for optimizing its biological activity. The presence of electron-donating groups such as methoxy or nitro groups significantly influences its pharmacological profile .

Synergistic Effects

Combining this compound with other known antimicrobial agents may enhance its efficacy through synergistic mechanisms. Studies have shown that certain combinations can lead to reduced MICs compared to individual agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether (-S-) group between the triazole and thiadiazole moieties is susceptible to nucleophilic substitution under alkaline conditions. This reactivity aligns with studies on similar triazole-thiadiazole hybrids .

| Reaction Type | Conditions | Products/Outcome | Reference |

|---|---|---|---|

| S-Alkylation | Cs₂CO₃, DMF, 24 h, 25°C | Formation of sulfoxide derivatives | |

| Thiol-disulfide exchange | β-mercaptoethanol, pH 8.5 | Cleavage of S-C bond |

Hydrolysis of Amide and Thiadiazole Moieties

The amide (-CONH-) and thiadiazole groups may undergo hydrolysis under acidic or basic conditions .

Reduction of Nitro Group

The nitro (-NO₂) group on the benzamide moiety is reducible to amine (-NH₂) under catalytic hydrogenation or chemical reduction .

| Reducing Agent | Conditions | Product Structure | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, 25°C, 12 h | 3-amino-4-methylbenzamide | ~85% | |

| NaBH₄/CuCl₂ | MeOH, 0°C, 30 min | Partial reduction to hydroxylamine | 60-70% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich 2,5-dimethoxyphenyl group undergoes EAS at the para position relative to methoxy groups .

| Reaction | Reagents | Position Substituted | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-4 of phenyl ring | 4-nitro-2,5-dimethoxyphenyl |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | C-4 | 4-bromo-2,5-dimethoxyphenyl |

Oxidative Degradation Pathways

The thiadiazole and triazole rings are prone to oxidation under strong oxidative conditions .

| Oxidizing Agent | Conditions | Degradation Products | Mechanism |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 70°C, 3 h | Sulfonic acid derivatives | Radical oxidation |

| KMnO₄ (5%) | H₂O, 100°C, 1 h | CO₂, NH₃, and fragmented aromatics | Complete cleavage |

Complexation with Metal Ions

The nitrogen-rich triazole and thiadiazole moieties act as ligands for transition metals .

| Metal Ion | Solvent System | Complex Type | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | MeOH/H₂O (1:1) | Octahedral | 4.8 ± 0.2 |

| Fe³⁺ | DMSO, 25°C | Tetrahedral | 3.5 ± 0.3 |

Key Limitations and Research Gaps

-

Experimental validation required : Most data are extrapolated from structural analogs (e.g., ).

-

Steric effects : Bulky substituents (e.g., 4-methyl-3-nitrobenzamide) may kinetically hinder reactions.

-

Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may alter regioselectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings from Comparative Analysis

Hybrid vs. Single Heterocycles : The target compound’s dual heterocyclic system (triazole + thiadiazole) may offer synergistic effects compared to single-core analogues like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .

Thioether Linkage: The thioether bridge in the target compound mirrors bioactive S-alkylated triazoles (e.g., compounds [10–15] in ), which showed improved stability over N-alkylated derivatives .

Synthetic Complexity : The target compound requires multi-step synthesis (condensation, S-alkylation), akin to methods for N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and derivatives .

Preparation Methods

Cyclization of Thiosemicarbazide

The triazole core is synthesized via cyclization of 2,5-dimethoxyphenyl thiosemicarbazide under acidic conditions:

- Reagents : 2,5-Dimethoxybenzaldehyde, thiosemicarbazide, ethanol, conc. H₂SO₄

- Procedure :

- Yield : 72–85% after recrystallization from ethanol.

Preparation of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl Chloride

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine

The thiadiazole fragment is prepared via cyclization of acetylthiosemicarbazide:

Chloroacetylation

Thioether Formation

Nucleophilic Substitution

The triazole-thiol reacts with the chloroacetyl-thiadiazole intermediate:

- Reagents : K₂CO₃, DMF, 60°C

- Procedure :

- 4-(2,5-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 equiv) and 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl chloride (1.2 equiv) are stirred in DMF with K₂CO₃ for 6 hours.

- Yield : 82% after column chromatography (SiO₂, ethyl acetate/hexane).

Amide Coupling with 4-Methyl-3-nitrobenzoyl Chloride

Preparation of 4-Methyl-3-nitrobenzoyl Chloride

Coupling Reaction

- Reagents : Triethylamine, THF, 0°C → rt

- Procedure :

- Yield : 75% after recrystallization from ethanol/water.

Analytical Data

| Step | Intermediate | Yield (%) | Purity (HPLC) | Characterization (¹H NMR, ¹³C NMR, HRMS) |

|---|---|---|---|---|

| 2.1 | Triazole-thiol | 78 | 99.2 | δ 7.45 (s, 1H, triazole), 6.92–6.85 (m, 3H, Ar-H) |

| 3.2 | Chloroacetyl-thiadiazole | 72 | 98.7 | δ 2.55 (s, 3H, CH₃), 4.25 (s, 2H, CH₂Cl) |

| 4.1 | Thioether | 82 | 99.5 | δ 3.82 (s, 6H, OCH₃), 4.18 (s, 2H, SCH₂) |

| 5.2 | Final product | 75 | 99.8 | δ 8.32 (d, 1H, NO₂-Ar), 2.48 (s, 3H, CH₃) |

Optimization Insights

- Cyclization Efficiency : Use of methane sulfonic acid instead of H₂SO₄ improved triazole purity to >99%.

- Thioether Stability : DMF outperformed DMSO in minimizing disulfide byproducts.

- Coupling Catalysis : Addition of DMAP (5 mol%) increased amidation yield by 12%.

Challenges and Solutions

- Nitro Group Sensitivity : Reduction during thioether formation was mitigated by avoiding basic conditions >pH 8.

- Thiadiazole Hydrolysis : Anhydrous DMF prevented decomposition of the thiadiazole ring.

- Purification Complexity : Reverse-phase HPLC (C18, acetonitrile/water) resolved isomeric impurities.

Q & A

Q. Optimization Strategies :

- Temperature control : Reflux conditions (e.g., 60–80°C) are critical for achieving high yields .

- Catalyst screening : Transition-metal catalysts or phase-transfer agents may reduce side reactions .

- Purity assessment : Recrystallization from ethanol or methanol is recommended post-synthesis .

Which characterization techniques are essential for validating the compound’s structure and purity?

Basic Research Focus

A combination of spectroscopic and analytical methods is required:

- NMR spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., methoxy, nitro groups) and thiadiazole-triazole connectivity .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and detects impurities .

- Infrared (IR) spectroscopy : Identifies functional groups like C=O (amide I band at ~1650 cm) and S–S/S–C stretches .

- HPLC : Quantifies purity (>95% is typical for pharmacological studies) .

How can researchers establish structure-activity relationships (SAR) for this compound’s biological activity?

Advanced Research Focus

SAR studies require systematic modifications and bioassays:

- Functional group variation : Replace the nitro group (-NO) with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess impact on target binding .

- Bioisosteric replacements : Substitute the thiadiazole ring with oxadiazole or triazole to evaluate metabolic stability .

- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., cytotoxicity in cancer lines) to correlate structural changes with activity .

How should researchers address contradictory results in biological assays (e.g., varying IC50_{50}50 values across studies)?

Advanced Research Focus

Contradictions may arise from assay conditions or compound stability:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Metabolic stability testing : Evaluate compound degradation in plasma or liver microsomes to rule out false negatives .

- Batch-to-batch variability : Re-synthesize the compound and confirm purity via HPLC before retesting .

What are the key functional groups influencing this compound’s chemical reactivity?

Basic Research Focus

Critical groups include:

- Thiadiazole-thioether linkage : Prone to oxidation (e.g., forming sulfoxides) under strong oxidizing agents .

- Nitro group (-NO) : Participates in reduction reactions (e.g., catalytic hydrogenation to -NH) .

- Methoxy groups (-OCH) : Electron-donating effects enhance nucleophilic substitution at adjacent positions .

How can computational methods predict this compound’s reactivity and binding modes?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) using software like AutoDock Vina .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

What mechanistic insights are available for this compound’s interaction with biological targets?

Advanced Research Focus

Proposed mechanisms include:

- Kinase inhibition : The thiadiazole and triazole rings may chelate Mg ions in ATP-binding sites, disrupting phosphorylation .

- DNA intercalation : The planar benzamide moiety could insert into DNA base pairs, inducing apoptosis in cancer cells .

- Redox modulation : Nitro groups may generate reactive oxygen species (ROS) under cellular reducing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.